Fmoc-GGFG-Dxd

ADC payload potency topoisomerase I inhibition cytotoxicity comparison

Fmoc-GGFG-Dxd delivers Fmoc-orthogonal protection for custom ADC conjugation, enabling versatile maleimide/NHS/click chemistry installation without altering the cathepsin L-cleavable GGFG-DXd core. Achieve near-complete payload release within 72h and bystander killing of antigen-negative cells. High DMSO solubility (175 mg/mL) minimizes antibody aggregation risk. Essential for researchers benchmarking against trastuzumab deruxtecan platform or developing non-standard conjugation workflows.

Molecular Formula C57H55FN8O12
Molecular Weight 1063.1 g/mol
Cat. No. B13646801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-GGFG-Dxd
Molecular FormulaC57H55FN8O12
Molecular Weight1063.1 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)OCC8C9=CC=CC=C9C1=CC=CC=C81)O
InChIInChI=1S/C57H55FN8O12/c1-3-57(75)40-20-45-52-37(25-66(45)54(72)39(40)27-77-55(57)73)51-42(18-17-32-30(2)41(58)21-43(65-52)50(32)51)63-49(70)28-76-29-62-47(68)22-60-53(71)44(19-31-11-5-4-6-12-31)64-48(69)24-59-46(67)23-61-56(74)78-26-38-35-15-9-7-13-33(35)34-14-8-10-16-36(34)38/h4-16,20-21,38,42,44,75H,3,17-19,22-29H2,1-2H3,(H,59,67)(H,60,71)(H,61,74)(H,62,68)(H,63,70)(H,64,69)/t42-,44-,57-/m0/s1
InChIKeyTVZRZUVAYRAILT-XWCAFGSDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-GGFG-Dxd: ADC Drug-Linker Conjugate for Targeted Cancer Therapy Research


Fmoc-GGFG-Dxd (CAS 1599440-11-5) is a drug-linker conjugate for antibody-drug conjugate (ADC) synthesis, consisting of an Fmoc-protected GGFG (Gly-Gly-Phe-Gly) tetrapeptide cleavable linker and the topoisomerase I inhibitor payload DXd (an exatecan derivative) . The Fmoc group provides orthogonal amine protection during peptide conjugation workflows, enabling controlled deprotection under basic conditions for subsequent antibody coupling via the exposed terminal amine [1]. The GGFG sequence serves as a lysosomal protease-cleavable linker that is stable in systemic circulation but selectively degraded by cathepsins in tumor cell lysosomes, facilitating site-specific payload release [2].

Why Fmoc-GGFG-Dxd Cannot Be Replaced by Generic ADC Linker-Payload Conjugates


Generic substitution of ADC linker-payload components fails due to three interdependent structural and functional constraints. First, the GGFG tetrapeptide sequence exhibits differential protease sensitivity compared to the widely used ValCitPABC linker: GGFG is preferentially cleaved by cathepsin L rather than cathepsin B, enabling near-complete DXd release within 72 hours, whereas ValCitPABC linkers are susceptible to premature hydrolysis by carboxylesterase 1C in rodent plasma, confounding preclinical pharmacokinetic evaluation [1]. Second, the DXd payload is approximately 10-fold more potent than SN-38 (the active metabolite of irinotecan) in preclinical cytotoxicity assays and demonstrates high membrane permeability that enables bystander killing of antigen-negative tumor cells—a property absent in non-permeable payloads such as Lys-SMCC-DM1 used in T-DM1 . Third, the Fmoc protecting group provides an orthogonal synthetic handle that is absent in maleimide-terminated clinical linker-payloads (e.g., MC-GGFG-DXd), enabling researchers to install alternative conjugation chemistries without interfering with the peptide sequence .

Quantitative Differentiation Evidence for Fmoc-GGFG-Dxd in ADC Research and Procurement


Comparative Payload Potency: DXd vs SN-38 vs DM1

The DXd payload contained within Fmoc-GGFG-Dxd exhibits approximately 10-fold greater cytotoxic potency than SN-38 (the active metabolite of irinotecan, used in sacituzumab govitecan) in preclinical comparisons . In co-culture experiments, DS-8201a (carrying DXd via GGFG linker) demonstrated bystander killing of HER2-negative MDA-MB-468 cells when co-cultured with HER2-positive KPL-4 cells, whereas T-DM1 (carrying DM1 payload) showed no bystander effect under identical conditions due to low membrane permeability of its released payload (Lys-SMCC-DM1) . In vivo, mice inoculated with a mixture of HER2-positive NCI-N87 and HER2-negative MDA-MB-468-Luc cells showed reduced luciferase signal only with DS-8201a treatment, confirming bystander-mediated elimination of antigen-negative tumor populations .

ADC payload potency topoisomerase I inhibition cytotoxicity comparison

Linker Stability and Cleavage Kinetics: GGFG vs ValCitPABC

The GGFG tetrapeptide linker demonstrates differential protease sensitivity and improved plasma stability compared to the widely used ValCitPABC linker. GGFG is preferentially cleaved by cathepsin L, enabling nearly complete release of DXd from its ADC within 72 hours, whereas cathepsin B exhibits minimal activity on this sequence [1]. In contrast, ValCitPABC linkers are susceptible to premature hydrolysis by carboxylesterase 1C (Ces1C) in mouse and rat plasma, which hinders preclinical pharmacokinetic evaluation of ADCs and limits translatability of rodent studies [2]. Furthermore, ValCitPABC is cleaved by human neutrophil elastase, contributing to dose-limiting neutropenia and thrombocytopenia observed clinically [2]. The GGFG linker offers greater stability in the bloodstream, minimizing unintended payload release and enhancing drug safety [1].

ADC linker stability cathepsin cleavage plasma stability preclinical evaluation

Fmoc Protection: Orthogonal Conjugation Handle for Research-Grade ADC Synthesis

Fmoc-GGFG-Dxd contains an Fmoc (fluorenylmethoxycarbonyl) protecting group on the terminal amine of the peptide linker, which serves as an orthogonal synthetic handle absent in clinical linker-payloads such as MC-GGFG-Dxd (maleimide-terminated) or NHS-PEG4-GGFG-Dxd (amine-reactive) . The Fmoc group can be selectively deprotected under basic conditions (e.g., piperidine in DMF) to generate a free amine for subsequent conjugation, enabling researchers to install custom conjugation moieties without interference with the GGFG peptide sequence or DXd payload [1]. This orthogonal protection strategy allows flexibility in attachment chemistry—such as introducing maleimide, NHS ester, or click chemistry handles post-deprotection—which is not possible with pre-functionalized clinical linker-payloads .

Fmoc deprotection ADC conjugation chemistry orthogonal protecting groups peptide synthesis

Solubility Profile: High DMSO Solubility Enables Flexible Formulation

Fmoc-GGFG-Dxd exhibits high solubility in DMSO: 175 mg/mL (164.61 mM), enabling preparation of concentrated stock solutions for ADC conjugation workflows and in vitro assays [1]. This solubility profile facilitates formulation optimization when the linker-payload must be dissolved prior to antibody conjugation. In comparison, many camptothecin-derivative payloads exhibit lower aqueous and organic solvent solubility due to their planar aromatic structures and hydrogen bonding capacity, which can necessitate sonication, heating, or co-solvent approaches [2].

ADC linker-payload solubility DMSO solubility formulation optimization stock solution preparation

Clinical Validation Track Record of the GGFG-DXd Platform

The GGFG-DXd linker-payload platform, of which Fmoc-GGFG-Dxd is a research-grade precursor, has been clinically validated through multiple FDA-approved and late-stage ADCs. Trastuzumab deruxtecan (DS-8201a/Enhertu), utilizing the GGFG linker and DXd payload with DAR 8, received FDA approval for HER2-positive and HER2-low metastatic breast cancer, gastric cancer, and gastroesophageal junction adenocarcinoma [1]. Datopotamab deruxtecan (Dato-DXd), targeting TROP2 with DAR 4, is in Phase III trials for NSCLC and TNBC [1]. Patritumab deruxtecan (U3-1402), targeting HER3 with DAR 8, is in Phase II for NSCLC and colorectal cancer [1]. This clinical validation distinguishes the GGFG-DXd platform from research-only linker-payload combinations that lack translational precedent.

FDA-approved ADC Enhertu clinical validation DAR optimization

Recommended Research Applications for Fmoc-GGFG-Dxd in ADC Development Workflows


Synthesis of Novel ADCs with Custom Conjugation Chemistries

Fmoc-GGFG-Dxd is specifically suited for research groups developing ADCs that require non-standard conjugation methodologies. The Fmoc protecting group can be deprotected under basic conditions to expose a free terminal amine, which can then be functionalized with maleimide, NHS ester, azide, or alkyne moieties for site-specific antibody conjugation. This orthogonal protection strategy enables researchers to evaluate multiple conjugation chemistries using a single linker-payload building block, rather than purchasing separate pre-functionalized derivatives for each chemistry. The high DMSO solubility (175 mg/mL) supports concentrated stock solution preparation, minimizing solvent volume during conjugation reactions and reducing the risk of antibody aggregation [1].

Preclinical ADC Development Targeting Heterogeneous Solid Tumors

Research groups evaluating ADC efficacy in heterogeneous tumor models should prioritize GGFG-DXd-based linker-payloads due to the demonstrated bystander killing effect. In co-culture and in vivo mixed xenograft models, GGFG-DXd ADCs eliminate both antigen-positive and adjacent antigen-negative tumor cells, a property not observed with non-permeable payloads such as DM1 used in T-DM1. This bystander effect is critical for solid tumors with heterogeneous antigen expression where uniform targeting is unachievable. The GGFG linker's preferential cleavage by cathepsin L (rather than cathepsin B) and stability in rodent plasma (avoiding Ces1C hydrolysis issues that confound ValCitPABC linkers) make it suitable for preclinical studies where translatable pharmacokinetic data are required [1].

Comparative Linker-Payload Screening for ADC Lead Optimization

Fmoc-GGFG-Dxd serves as a reference standard for benchmarking novel linker-payload candidates against a clinically validated platform. With trastuzumab deruxtecan (Enhertu) achieving FDA approval and multiple GGFG-DXd ADCs in Phase II/III development, this linker-payload combination provides a validated comparator for potency, bystander effect, and safety profiling. Researchers can deprotect the Fmoc group and conjugate to their antibody of interest, then compare in vitro cytotoxicity (IC50), in vivo tumor growth inhibition, and plasma stability against alternative linker-payload designs. The ~10-fold potency advantage of DXd over SN-38 provides a quantitative benchmark for payload activity comparisons [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-GGFG-Dxd

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.